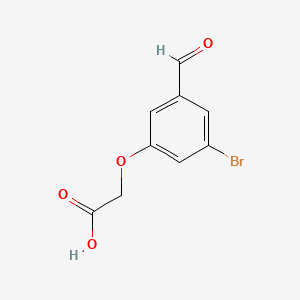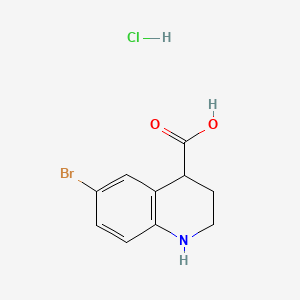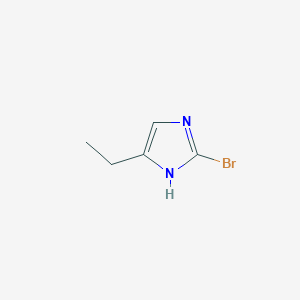
Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C10H11NO6S It is characterized by the presence of a sulfamoyl group attached to a benzene ring, which is further substituted with two ester groups at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate typically involves the esterification of 5-sulfamoylbenzene-1,3-dicarboxylic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
化学反应分析
Types of Reactions
Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its sulfamoyl group.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate involves its interaction with biological molecules through its sulfamoyl group. This group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or alteration of protein function. The ester groups can also participate in hydrolysis reactions, releasing methanol and the corresponding acid.
相似化合物的比较
Similar Compounds
Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate: Similar in having ester groups attached to an aromatic ring.
Benzene-1,3,5-tricarboxamides: Similar in having multiple functional groups attached to a benzene ring.
Uniqueness
Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
99791-31-8 |
|---|---|
分子式 |
C10H11NO6S |
分子量 |
273.26 g/mol |
IUPAC 名称 |
dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C10H11NO6S/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)18(11,14)15/h3-5H,1-2H3,(H2,11,14,15) |
InChI 键 |
PSMJJKZEPWXRHW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene](/img/structure/B13561484.png)
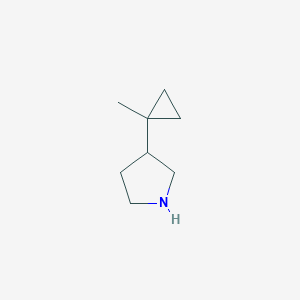
![rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13561493.png)
![2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13561508.png)

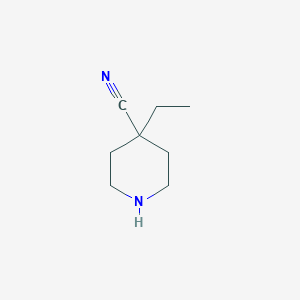
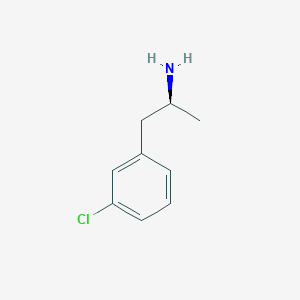

![4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13561540.png)
